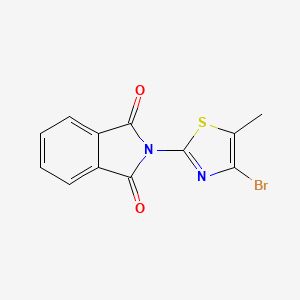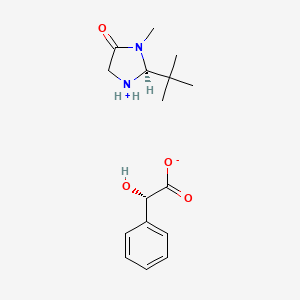![molecular formula C9H20ClNS B1447727 2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride CAS No. 1864073-52-8](/img/structure/B1447727.png)
2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride
Overview
Description
“2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C9H20ClNS and a molecular weight of 209.78 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is an ethylsulfanyl group and an ethyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, piperidine derivatives are known to undergo various types of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Cytotoxic and Anticancer Agents : A study by (Dimmock et al., 1998) explored compounds related to piperidine hydrochlorides, revealing their significant cytotoxicity toward murine P388 and L1210 cells and human tumors. This suggests their potential as a new class of cytotoxic and anticancer agents.
Anti-Acetylcholinesterase Activity : A class of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for anti-acetylcholinesterase activity by (Sugimoto et al., 1990). They found significant activity, particularly with certain derivatives, indicating their potential as antidementia agents.
Antimicrobial Activities : Research by (Ovonramwen et al., 2019) on a similar compound demonstrated moderate antimicrobial activities against various bacteria and fungi, suggesting applications in combating infectious diseases.
Antibacterial Potentials : A study by (Iqbal et al., 2017) synthesized acetamide derivatives with antibacterial potentials, showing that certain compounds were more active against Gram-negative bacterial strains.
Anticancer Agents : Research by (Rehman et al., 2018) on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids indicated their potential as anticancer agents, though further in vivo studies were recommended.
Gamma-Aminobutyric Acid Uptake Inhibitors : A series of piperidine-3-carboxylic acid hydrochlorides were synthesized and evaluated as gamma-aminobutyric acid uptake inhibitors, as studied by (Zhang et al., 2007). This has implications for neurological research and therapy.
Antibacterial and α-Glucosidase Inhibitory Activities : The study by (Munir et al., 2017) investigated the antibacterial and α-glucosidase inhibitory activities of hydrazone derivatives of ethyl isonipecotate, suggesting potential in type-2 diabetes treatment and antibacterial applications.
Anticholinesterase Enzyme Inhibition Activities : Khalid et al. (2014) synthesized N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives and screened them for acetylcholinesterase and butyrylcholinesterase enzyme inhibition activities, which could be significant in treating neurodegenerative diseases. (Khalid et al., 2014)
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . For instance, the benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .
Mode of Action
In the case of benzyl-piperidine derivatives, they provide good binding to the catalytic site of the acetylcholinesterase (ache) enzyme, interacting with specific amino acids . This interaction could potentially inhibit the activity of the AChE enzyme.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmacological activities .
Biochemical Analysis
Biochemical Properties
2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form stable hydrophobic interactions with catalytic pockets of certain enzymes, such as IKKβ . These interactions are crucial for its inhibitory properties, making it a potential candidate for drug development targeting specific biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that it can affect the activity of cholinesterase receptors, interacting with key amino acids in the catalytic site . This interaction can lead to changes in cell signaling and metabolic processes, highlighting its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit or activate enzymes by binding to their active sites. For example, the benzyl-piperidine group within the compound provides good binding to the catalytic site of the AChE enzyme, interacting with residues such as Trp84, Trp279, Phe330, and Phe331 . These interactions can lead to changes in gene expression and enzyme activity, contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical for its application in research. Studies have shown that this compound maintains its stability under specific conditions, but it may degrade over time, affecting its long-term efficacy . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has demonstrated that while low doses may have therapeutic benefits, high doses can lead to toxic or adverse effects . Identifying the optimal dosage is crucial for maximizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, affecting metabolic flux and metabolite levels . These interactions are vital for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These factors determine its localization and accumulation in different cellular compartments . Understanding these processes is essential for predicting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biochemical interactions and therapeutic potential . Identifying these localization patterns is crucial for developing targeted therapies.
properties
IUPAC Name |
2-(2-ethylsulfanylethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NS.ClH/c1-2-11-8-6-9-5-3-4-7-10-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKRLOMIOKPXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447648.png)
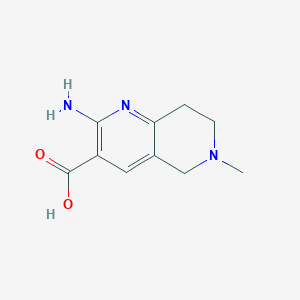
![[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447650.png)
![3-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447652.png)
![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447653.png)
![4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447654.png)
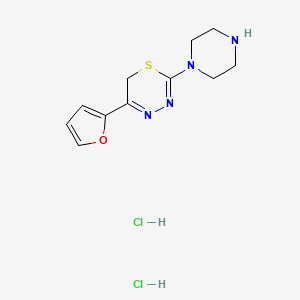
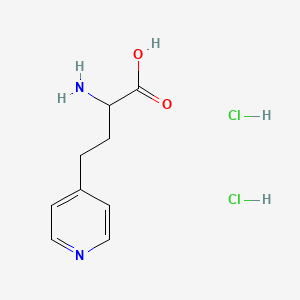
![2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1447660.png)
![4-Fluoro-2-[(methylamino)methyl]phenol](/img/structure/B1447662.png)

